molecular formula C21H27FN2O2S B4662444 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4662444
M. Wt: 390.5 g/mol
InChI Key: SMSNPYCJMZPVOC-UHFFFAOYSA-N
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Description

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzyl group and a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the tert-butylbenzyl and fluorophenylsulfonyl groups. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tert-Butylbenzyl Group: This step often involves the alkylation of the piperazine ring using tert-butylbenzyl halides in the presence of a strong base like sodium hydride.

    Introduction of the Fluorophenylsulfonyl Group: This can be done through a sulfonylation reaction using fluorophenylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINE
  • 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE

Uniqueness

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of the fluorophenylsulfonyl group, which can impart distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2S/c1-21(2,3)18-6-4-17(5-7-18)16-23-12-14-24(15-13-23)27(25,26)20-10-8-19(22)9-11-20/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSNPYCJMZPVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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